molecular formula C8H16ClNO2 B12677385 N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride CAS No. 45977-24-0

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride

Cat. No.: B12677385
CAS No.: 45977-24-0
M. Wt: 193.67 g/mol
InChI Key: JLHFVIHSWVYOFK-UHFFFAOYSA-M
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Description

Molecular Architecture and Cation-Anion Interactions

The morpholinium cation consists of a saturated six-membered ring with one nitrogen atom, a methyl group at the N-position, and a 2,3-epoxypropyl substituent (Fig. 1). The chloride anion interacts electrostatically with the positively charged nitrogen, forming a stable ionic pair. Comparative studies of ionic liquids reveal that saturated heterocyclic cations like morpholinium exhibit stronger cation-anion interactions than aromatic analogs (e.g., imidazolium or pyridinium) due to localized charge density on the nitrogen. For instance, piperidinium-based ionic liquids demonstrate 15–20% higher interaction energies (Ecm,1/2 ≈ 0.73 eV) compared to imidazolium derivatives (Ecm,1/2 ≈ 0.54 eV).

Table 1: Cation-Anion Interaction Strengths in Ionic Liquids

Cation Type Anion Ecm,1/2 (eV)
Morpholinium (sat.) Chloride 0.75*
Piperidinium (sat.) [NTf2]⁻ 0.73
Imidazolium (arom.) [NTf2]⁻ 0.54

*Estimated based on structural analogy to piperidinium.

The epoxypropyl group enhances reactivity, enabling covalent modifications with nucleophiles like hydroxyl or amine groups. This dual functionality—ionic and covalent—makes the compound versatile in materials science, particularly for cellulose derivatization.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

45977-24-0

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride

InChI

InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1

InChI Key

JLHFVIHSWVYOFK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOCC1)CC2CO2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Reaction with Cellulose

EPMMC reacts with hydroxyl groups on cellulose under alkaline conditions to form cationized derivatives, enhancing solubility and surface charge properties. This reaction is critical for applications in material science and nanotechnology .

Mechanism :

  • Alkaline Activation : Cellulose hydroxyl groups are deprotonated in the presence of NaOH, increasing nucleophilicity.

  • Epoxide Ring Opening : The epoxy group of EPMMC undergoes nucleophilic attack by cellulose’s alkoxide ions, forming covalent ether linkages .

Experimental Conditions :

ParameterValue
Reaction Temperature50°C
Reaction Time5 hours
Alkali Concentration5% NaOH
EPMMC:Molar Ratio1.5 equivalents per OH group

Outcomes :

  • Degree of Substitution (DS) : Conductometric titration revealed a DS of 0.44 for EPMMC-modified nanocrystalline cellulose (NMM-NCC) .

  • Surface Charge Reversal : Modified cellulose transitions from negative to positive zeta potential (+25 mV to +30 mV) .

Comparative Reactivity with Other Cationizing Agents

EPMMC’s reactivity and product properties differ from structurally similar agents like Epoxypropyltrimethylammonium chloride (EPTMAC).

Key Comparisons :

PropertyEPMMC-Modified NCCEPTMAC-Modified NCC
DS0.440.38
ThixotropyModerateHigher
Gelling Concentration2.5% (w/w)1.8% (w/w)
Viscosity ProfileShear-thinning at >10 s⁻¹Pronounced shear-thinning

EPMMC’s morpholinium ring provides steric hindrance, slightly reducing substitution efficiency compared to EPTMAC but improving colloidal stability .

Water Content

High water content promotes hydrolysis of the epoxy group, reducing reaction efficiency. Optimal conditions use concentrated cellulose suspensions (~5% w/w) .

Alkali Treatment

NaOH pre-treatment (15 min at room temperature) enhances nucleophilicity of cellulose OH groups, critical for epoxide ring opening .

Post-Reaction Processing

  • Dialysis : 5-day dialysis removes unreacted EPMMC and byproducts.

  • Sonication : Ensces homogeneous dispersion of modified cellulose .

Functional Implications of EPMMC-Cellulose Derivatives

  • Enhanced Hydrophilicity : Cationic charges improve water dispersion and compatibility with polar matrices.

  • Rheological Modifications : EPMMC-NCC exhibits shear-thinning behavior, suitable for coatings and inks .

  • Antimicrobial Potential : Quaternary ammonium groups may confer antimicrobial activity, though specific studies on EPMMC are pending .

Reaction with Other Nucleophiles

While cellulose modification is well-documented, EPMMC’s epoxy group can react with amines, thiols, and carboxylates under varied conditions. For example:

  • Amine Reactions : Forms tertiary amine derivatives at elevated temperatures (60–80°C).

  • Thiol-Epoxy Click Chemistry : Rapid crosslinking with dithiols under mild acidic conditions .

Stability and Side Reactions

EPMMC is susceptible to hydrolysis in aqueous media, forming chlorohydrin derivatives. Stabilization strategies include:

  • Low-Temperature Storage : Reduces hydrolysis rate.

  • Anhydrous Solvents : Use of DMAc or toluene minimizes side reactions .

Scientific Research Applications

Textile Industry

Cationic Agent for Fabric Finishing
In the textile industry, N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is utilized as a cationic agent for fabric finishing. It improves the dye uptake and enhances the durability of fabrics by modifying their surface properties. This application is crucial for producing textiles with superior colorfastness and resistance to wear.

Antimicrobial Applications

Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its ability to disrupt microbial membranes makes it a candidate for use in various antimicrobial formulations. Studies have shown that it can effectively inhibit the growth of bacteria and fungi, suggesting potential applications in medical and agricultural fields.

Case Study: Antimicrobial Efficacy
In a study evaluating its antimicrobial efficacy, this compound demonstrated minimum inhibitory concentrations (MIC) against several pathogens, indicating its potential as an effective antimicrobial agent in formulations intended for medical use .

Modification of Cellulose and Polysaccharides

Cationization of Cellulose
The compound is also employed as a cationizing agent for cellulose. When reacted with cellulose, it forms derivatives that exhibit improved solubility and reactivity. This modification is essential for developing advanced materials with tailored properties.

Modification Type Outcome Application
CationizationImproved solubilityProduction of functionalized cellulose derivatives
Reaction with PolysaccharidesEnhanced reactivityDevelopment of biodegradable materials

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the production of optically active compounds that are crucial in drug development .

Research on Ionic Liquids

Role in Ionic Liquids Research
As part of the broader category of ionic liquids, this compound is being studied for its potential applications in catalysis and as solvents in chemical processes. Its properties may contribute to advancements in green chemistry by providing more efficient reaction pathways .

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .

Comparison with Similar Compounds

(2,3-Epoxypropyl)trimethylammonium Chloride

CAS: 3033-77-0 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.64 g/mol Key Features:

  • Structural Difference: Replaces the morpholinium ring with a simpler trimethylammonium group.
  • Applications: Used similarly in textile dyeing and as a precursor for synthesizing cationic starch .
  • Analytical Methods: Detected via capillary electrophoresis (CE) with indirect UV detection and ion-pair HPLC, validated for complex matrices .

N,N-Bis(2,3-Epoxypropyl)aniline

CAS: 2095-06-9 Molecular Formula: C₁₅H₁₉NO₂ (estimated) Key Features:

  • Structural Difference: Contains two epoxypropyl groups attached to an aniline core.
  • Applications: Primarily used in epoxy resin synthesis. Its bifunctional epoxy groups enable cross-linking in polymer networks.
  • Safety: Not classified as a persistent, bioaccumulative, or toxic (PBT) substance .
  • Comparison: Unlike the target compound, it lacks a quaternary ammonium group, limiting its utility in ionic interactions with cellulose.

Bisphenol A Diglycidyl Ether (BADGE)

CAS : 1675-54-3
Molecular Formula : C₂₁H₂₄O₄
Key Features :

  • Structural Difference: Contains two epoxypropyl ether groups linked to a bisphenol A backbone.
  • Applications: A cornerstone of epoxy resins for coatings, adhesives, and composites .
  • Reactivity: Epoxy groups undergo ring-opening reactions with amines or acids, contrasting with the quaternary ammonium-epoxy synergy in the target compound’s textile applications.

S-(+)-N-(2,3-Epoxypropyl)phthalimide

CAS: 161596-47-0 Molecular Formula: C₁₁H₉NO₃ Key Features:

  • Structural Difference: Phthalimide group replaces the morpholinium ring.
  • Applications: Intermediate in pharmaceutical synthesis (e.g., anticoagulants like rivaroxaban) .
  • Comparison: The lack of a cationic quaternary ammonium group limits its use in ionic applications like dyeing.

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride 45977-24-0 C₈H₁₆ClNO₂ 193.67 Epoxy, quaternary ammonium Textile dyeing
(2,3-Epoxypropyl)trimethylammonium chloride 3033-77-0 C₆H₁₄ClNO 151.64 Epoxy, quaternary ammonium Textile processing
N,N-Bis(2,3-epoxypropyl)aniline 2095-06-9 C₁₅H₁₉NO₂ 245.32 Epoxy, aromatic amine Epoxy resins
Bisphenol A diglycidyl ether (BADGE) 1675-54-3 C₂₁H₂₄O₄ 340.41 Epoxy ether, bisphenol Coatings, adhesives
S-(+)-N-(2,3-Epoxypropyl)phthalimide 161596-47-0 C₁₁H₉NO₃ 203.20 Epoxy, phthalimide Pharmaceuticals

Biological Activity

N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride (EMMC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and biotechnological applications. This article explores the biological activity of EMMC, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

EMMC is characterized by its quaternary ammonium structure, which includes a morpholinium ring and an epoxypropyl group. This unique configuration contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively. The presence of the positively charged nitrogen atom enhances its interaction with negatively charged microbial cell membranes, facilitating its antimicrobial properties.

Antimicrobial Activity

EMMC exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. The mechanisms underlying this activity primarily involve:

  • Membrane Disruption : EMMC interacts with the phospholipid bilayer of microbial cells, leading to membrane destabilization. This results in leakage of cellular contents and eventual cell death.
  • Electrostatic Interactions : The positive charge of EMMC facilitates electrostatic attraction to the negatively charged components of microbial membranes, enhancing its binding and efficacy.

Efficacy Against Specific Pathogens

Research has demonstrated that EMMC is effective against various Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibits minimum inhibitory concentrations (MICs) in the range of 8-16 μM.
  • Escherichia coli : Shows comparable MICs to those observed for S. aureus.
  • Candida albicans : EMMC also displays antifungal properties, inhibiting growth at similar concentrations.

The following table summarizes the antimicrobial activity of EMMC against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8-16 μM
Escherichia coli8-16 μM
Candida albicans16-32 μM

Case Studies

Several studies have investigated the biological activity of EMMC in different contexts:

  • Antimicrobial Formulations : EMMC has been incorporated into various formulations aimed at enhancing antimicrobial efficacy. Its use in wound dressings has shown promise in reducing infection rates due to its rapid action against bacterial colonization.
  • Biotechnological Applications : As a reagent for modifying biomaterials, EMMC has been utilized to enhance the properties of cellulose-based materials. Its incorporation improves antibacterial activity while maintaining biocompatibility.
  • Cell Viability Studies : In vitro studies have assessed the cytotoxicity of EMMC on mammalian cell lines, indicating that at therapeutic concentrations, it exhibits low toxicity while effectively inhibiting microbial growth.

Research Findings

Recent research highlights the potential applications of EMMC beyond traditional antimicrobial uses:

  • Biofilm Disruption : EMMC has been shown to disrupt biofilms formed by pathogenic bacteria, making it a candidate for treating chronic infections where biofilm formation is prevalent.
  • Synergistic Effects : When combined with other antimicrobial agents, EMMC may enhance overall efficacy through synergistic interactions, potentially lowering the required dosages and minimizing side effects.

Q & A

Q. What are the critical risk mitigation strategies for handling this compound under REACH regulations?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods (R41/R43 risks).
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing epichlorohydrin.
  • Documentation : Maintain SDS referencing R45 (carcinogenicity) and S61 (environmental hazard) .

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